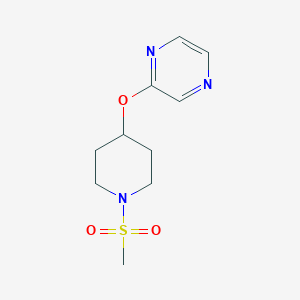

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-(1-methylsulfonylpiperidin-4-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-9(3-7-13)16-10-8-11-4-5-12-10/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQGTTUKLLASNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine can undergo several types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula . It features a pyrazine ring linked to a piperidine moiety through an ether bond, with a methylsulfonyl group that enhances its chemical reactivity and biological activity. The unique structure allows it to serve as a versatile building block in synthetic chemistry.

Scientific Research Applications

1. Medicinal Chemistry

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine is primarily investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it suitable for developing new therapeutic agents. Notably, it has been studied for:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines. For example, in vitro assays showed significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its role in treating inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

2. Synthesis of Complex Molecules

In organic synthesis, this compound serves as a key building block for constructing more complex molecules. Its functional groups allow for various reactions, including oxidation and substitution, leading to the formation of diverse derivatives that can be tailored for specific applications.

3. Material Science

The compound's unique properties are being explored in the development of new materials, particularly polymers and coatings that require specific chemical characteristics. The incorporation of the methylsulfonyl group can enhance the thermal and mechanical properties of these materials.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of derivatives derived from this compound against various human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, highlighting their potential as lead compounds in drug development.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that treatment with this compound resulted in reduced inflammation markers in animal models subjected to inflammatory stimuli. These findings support its therapeutic potential in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine

- 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)benzene

Uniqueness

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to its specific combination of the pyrazine and piperidine rings, along with the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

Overview

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that has garnered interest due to its potential biological activities. With a molecular formula of C16H19N3O4S, this compound features a pyrazine ring and a piperidine moiety, which are functionalized with a methylsulfonyl group. These structural characteristics suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Intermediate : Cyclization reactions involving appropriate precursors.

- Sulfonylation : The piperidine intermediate is sulfonylated using methylsulfonyl chloride in the presence of a base.

- Coupling with Pyrazine : The sulfonylated piperidine is coupled with a pyrazine derivative through nucleophilic substitution, often using a palladium catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various downstream effects that may be beneficial in therapeutic contexts.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of immune responses.

- Anticancer Properties : Early studies suggest it may inhibit cancer cell growth by affecting key signaling pathways involved in tumor progression .

- Antimicrobial Effects : Preliminary findings indicate potential bactericidal activity against certain strains of bacteria, including multidrug-resistant isolates .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. For instance, compounds derived from this structure have shown significant growth inhibition in glioma cells and other cancer types by targeting Na+/K(+)-ATPase activity and modulating oncogenic pathways .

Structure-Activity Relationship (SAR)

A systematic exploration of the structure-activity relationship (SAR) has been conducted to identify key pharmacophoric features that enhance the biological activity of this compound. Variations around the piperidine and pyrazine rings have been studied to optimize potency against specific biological targets .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Intermediate | Cyclization of precursors |

| Sulfonylation | Reaction with methylsulfonyl chloride |

| Coupling | Nucleophilic substitution with pyrazine derivative |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyrazine?

Answer:

The synthesis typically involves functionalizing the piperidine ring with a methylsulfonyl group via nucleophilic substitution, followed by coupling to a pyrazine moiety. Key steps include:

- Step 1: Methylsulfonylation of piperidin-4-ol using methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Step 2: Coupling the sulfonylated piperidine with a pyrazine derivative via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SNAr (nucleophilic aromatic substitution) in DMF at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Standard analytical workflows include:

- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity ≥95% for biological assays .

- Structural Confirmation:

- Elemental Analysis: Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Advanced: What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?

Answer:

Key approaches include:

- Solubility Enhancement: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the pyrazine ring or piperidine nitrogen. LogP reduction via substituent modification (target logP <3) improves aqueous solubility .

- Metabolic Stability: In vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Fluorination or steric hindrance near labile sites (e.g., sulfonyl group) can reduce CYP450-mediated degradation .

- Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability, followed by enzymatic cleavage in vivo .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across labs .

- Data Normalization: Normalize activity to cell viability (MTT assay) or protein content (Bradford assay) to account for batch-to-batch variability .

- Structural Confirmation: Re-analyze compound identity and purity before testing, as impurities (e.g., des-methyl byproducts) may skew results .

Advanced: What crystallographic techniques are suitable for elucidating the compound’s 3D structure?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: methanol/ethyl acetate). Resolve sulfonyl and pyrazine geometries with SHELX software .

- Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models (e.g., Gaussian 09) to validate electronic effects of the sulfonyl group .

- Powder XRD: Assess polymorphism for formulation studies; use Rietveld refinement for phase identification .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles. Use P95 respirators if airborne dust is generated .

- Ventilation: Work in a fume hood to avoid inhalation.

- Storage: Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the sulfonyl group .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:

- Core Modifications: Replace pyrazine with pyridine or pyrimidine to assess heterocycle impact on target binding .

- Sulfonyl Group Variants: Test trifluoromethanesulfonyl or phenylsulfonyl analogs to probe steric/electronic effects .

- Piperidine Substituents: Compare 4-oxy vs. 4-amino derivatives to evaluate conformational flexibility .

- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .

Basic: What solvents and conditions are optimal for in vitro biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.